molecular formula C22H44O2 B14502323 1,1-Diethoxyoctadec-9-ene CAS No. 63303-77-5

1,1-Diethoxyoctadec-9-ene

Cat. No.: B14502323
CAS No.: 63303-77-5
M. Wt: 340.6 g/mol
InChI Key: IYGGJZZNMXGRFA-UHFFFAOYSA-N
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Description

1,1-Diethoxyoctadec-9-ene is an organic compound with the molecular formula C22H44O2 It is a derivative of octadecene, featuring two ethoxy groups attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethoxyoctadec-9-ene can be synthesized through the reaction of octadec-9-ene with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Preparation of Octadec-9-ene: Octadec-9-ene is prepared through the hydrogenation of octadecyne.

    Ethanol Addition: Octadec-9-ene is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxyoctadec-9-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often require nucleophiles like halides or amines.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Diethoxyoctadec-9-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1,1-Diethoxyoctadec-9-ene involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s hydrophobic tail allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethoxyethane: A smaller analog with similar functional groups but a shorter carbon chain.

    1,1-Diethoxyhexadecane: Similar structure with a shorter carbon chain.

    1,1-Diethoxyoctane: Another analog with a different carbon chain length.

Uniqueness

1,1-Diethoxyoctadec-9-ene is unique due to its long carbon chain, which imparts distinct hydrophobic properties and makes it suitable for applications involving lipid interactions and membrane studies. Its specific structure allows for unique reactivity and interactions compared to shorter-chain analogs.

Properties

CAS No.

63303-77-5

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

1,1-diethoxyoctadec-9-ene

InChI

InChI=1S/C22H44O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23-5-2)24-6-3/h13-14,22H,4-12,15-21H2,1-3H3

InChI Key

IYGGJZZNMXGRFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(OCC)OCC

Origin of Product

United States

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